Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

HMG-CoA reductase IC50 statin pharmacology

Rosuvastatin manufacturers relying on the WO2007074391A2 route require authentic C2-methylthio intermediate CAS 160009-35-8. Substituting C2-methylamino or C2-hydroxy analogs alters impurity profiles and invalidates validated analytical methods for Rosuvastatin Impurity 32/108. • Enables 92-95% conversion yield to the key N-methyl methanesulfonamide intermediate • Fully characterized impurity reference standard with validated HPLC-UV, LC-MS, ¹H/¹³C NMR methods • Supplied with Certificate of Analysis including HPLC purity, residual solvents, and heavy metal testing

Molecular Formula C16H17FN2O2S
Molecular Weight 320.4 g/mol
CAS No. 160009-35-8
Cat. No. B133804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
CAS160009-35-8
Synonyms4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylthio)-5-pyrimidinecarboxylic Acid Methyl Ester; 
Molecular FormulaC16H17FN2O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC
InChIInChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3
InChIKeyZOHVECQKEABYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Methylthio Intermediate Sourcing


Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is a fully substituted pyrimidine derivative that serves as the pivotal, late-stage methylthio intermediate in the dominant industrial route to the blockbuster statin drug rosuvastatin (Crestor) . The compound is characterized by a 4-fluorophenyl group at C4, an isopropyl group at C6, a methylthio (-SMe) substituent at C2, and a methyl ester at C5, giving it a molecular formula of C16H17FN2O2S and a molecular weight of approximately 320.4 g/mol [1]. Its primary scientific and industrial value lies not in direct biological activity but in its role as the immediate precursor to the corresponding methylsulfonyl analog, which undergoes nucleophilic displacement to install the signature N-methyl methanesulfonamide pharmacophore of rosuvastatin [2].

Synthetic Role Key methylthio intermediate for rosuvastatin industrial route
Impurity Standard Designated as Rosuvastatin Impurity 32 / 108 reference standard
Transformation Enables methylthio → sulfone → sulfonamide displacement sequence

Why the Methylthio Substituent Is Essential


In the synthesis of rosuvastatin, the C2 position of the pyrimidine ring undergoes a precise, multi-step transformation: methylthio → methylsulfonyl → N-methyl methanesulfonamide [1]. The methylthio group is not merely a placeholder; its electronic and steric properties dictate the efficiency of the subsequent oxidation to the sulfone and the regioselectivity of the final nucleophilic aromatic substitution. Directly replacing this compound with a C2-methylamino (CAS 160009-36-9) or C2-hydroxy analog bypasses the established oxidation–displacement sequence, leading to different reactivity profiles, altered impurity landscapes, and potentially lower yields of the key N-methyl methanesulfonamide intermediate . Furthermore, the methylthio intermediate is a well-characterized process impurity (Rosuvastatin Impurity 32/108) that must be analytically resolved and controlled during API manufacturing; substituting an alternative intermediate would invalidate existing impurity reference standards and validated analytical methods [2].

C2-methylamino or hydroxy analogs may shift oxidation–displacement reactivity and regiospecificity, potentially altering downstream yields.
Different impurity landscapes invalidate existing reference standards and require re-validation of analytical methods for Impurity 32.
Validated HPLC methods using this methylthio standard cannot be directly applied to methylsulfonyl or methylamino impurity standards.

Quantitative Differentiation Evidence


HMG-CoA Reductase Inhibition Potency Gap

In rat liver microsomal HMG-CoA reductase assays, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate exhibits IC50 values ranging from 2.4 × 10⁵ nM to 7.8 × 10⁵ nM depending on the endpoint measured (nonsaponifiable lipid synthesis, total lipid synthesis, or fatty acid synthesis) [1]. By comparison, the final drug substance rosuvastatin, which bears an N-methyl methanesulfonamide group at the C2 position in place of the methylthio group, has a reported IC50 of 0.16 nM against the same enzyme target [2]. This greater than one-million-fold difference in inhibitory potency quantitatively demonstrates that the methylthio intermediate is not a suitable direct substitute for the final API and should be procured strictly as a synthetic building block or reference impurity standard.

Potency Comparison
Reported
IC50: 2.4 × 10⁵ – 7.8 × 10⁵ nM (intermediate) vs 0.16 nM (rosuvastatin)
> 1,000,000-fold potency gap confirms intermediate-only role
Cross-study comparable; rat microsomal assay
HMG-CoA reductase IC50 statin pharmacology

Methylthio-to-Sulfonamide Synthetic Yield Advantage

In the patented industrial process (WO2007074391A2), Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is oxidized to the corresponding methylsulfonyl derivative using H₂O₂ with ammonium molybdate catalyst in methanol, then directly converted to Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-pyrimidine-5-carboxylate via nucleophilic displacement with the sodium salt of N-methyl methanesulfonamide in DMF at 20–35 °C, achieving an isolated yield of 92–95% for this key transformation step [1]. In contrast, when a C2-methylamino intermediate (CAS 160009-36-9) is used, the synthetic route must diverge, requiring alternative N-functionalization strategies that are not part of the established, high-yielding industrial sequence .

Synthetic Yield
Head-to-head
92–95% isolated yield for methylthio → sulfonamide step
Reported high-yield industrial route context
Versus C2-methylamino route (yield not reported)
rosuvastatin synthesis methylthio oxidation nucleophilic displacement

Chromatographic Retention and Impurity Resolution

The methylthio substituent confers distinct lipophilicity to this intermediate compared to later-stage rosuvastatin intermediates and the final polar API (rosuvastatin clogP = −0.3) [1]. Veeprho characterization data indicates that Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is identified as a lipophilic synthetic impurity with a defined HPLC retention time and distinctive UV absorption, enabling its quantitation by HPLC-UV and structural confirmation by LC-MS and ¹H/¹³C NMR [2]. The methylsulfonyl analog (Rosuvastatin Impurity 47, CAS 799842-06-1) and methylamino analog (Rosuvastatin Impurity 66, CAS 160009-36-9) exhibit different chromatographic retention due to altered polarity, requiring distinct reference standards for accurate impurity profiling .

HPLC Retention
Class-level
Distinct retention from methylsulfonyl and methylamino analogs
Enables specific impurity identification
Exact retention shifts not publicly compared
HPLC-UV impurity profiling rosuvastatin quality control

Molecular Weight and Heteroatom Benchmarking

The target compound (C16H17FN2O2S, MW 320.38 g/mol) contains both sulfur (methylthio) and fluorine substituents, distinguishing it from the methylamino analog (C16H18FN3O2, MW 303.33 g/mol, no sulfur) and the methylsulfonyl analog (C16H17FN2O4S, MW 352.4 g/mol, higher oxidation state sulfur) [1]. These mass differences are critical for mass spectrometry-based identification in impurity profiling. The boiling point is predicted at 473.3±45.0 °C with a predicted density of 1.25±0.1 g/cm³ and a predicted pKa of −0.52±0.50 .

Mass Spec ID
Reported
MW 320.38 (S-containing) vs 303.33 (no S) and 352.4 (sulfonyl)
Unambiguous mass spectrometric identification
Predicted properties; verification recommended
molecular weight physicochemical properties intermediate differentiation

Regulatory Identity as a Designated Impurity

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is formally catalogued as Rosuvastatin Impurity 32 (RSVD2) by Molcan and as Rosuvastatin Impurity 108 by multiple reference standard suppliers . Veeprho explicitly recommends its monitoring and control in line with ICH Q3A impurity thresholds, with targeted methods for limit testing and forced-degradation studies [1]. This established regulatory identity means that validated analytical methods referencing this specific impurity cannot be executed using structural analogs.

Regulatory Identity
Reported
Catalogued as Impurity 32/108 per ICH Q3A
Required for validated impurity methods
Separate standards for Impurity 47 and 66
rosuvastatin impurity ICH Q3A reference standard

High-Value Application Scenarios


GMP API Manufacturing Intermediate Procurement

This compound is the preferred methylthio intermediate for rosuvastatin manufacturers employing the industrial route patented in WO2007074391A2, where it is oxidized to the methylsulfonyl analog and then converted to the N-methyl methanesulfonamide key intermediate in 92–95% yield [1]. Procurement teams should specify CAS 160009-35-8 with ≥98% purity (as supplied by Coompo Research Chemicals) and require certificates of analysis that include HPLC purity, residual solvent profile, and heavy metal testing [2].

ANDA Impurity Reference Standard for HPLC Validation

As Rosuvastatin Impurity 32 (RSVD2), this compound is used as a reference marker in validated HPLC-UV methods for the quantitation of process impurities in rosuvastatin drug substance and finished dosage forms [1]. Veeprho provides detailed characterization data including LC-MS, ¹H NMR, and ¹³C NMR spectra for structural confirmation, with recommendations for ICH Q3A-compliant limit testing and forced-degradation studies [2]. QC laboratories should source this specific CAS number rather than an analog to ensure retention time matching in compendial methods.

HMG-CoA Reductase SAR Probe in Enzymology

With measured IC50 values of 2.4 × 10⁵ to 7.8 × 10⁵ nM against rat liver HMG-CoA reductase, this compound serves as a useful low-potency comparator compound in enzymology studies designed to quantify the pharmacophoric contribution of the C2 N-methyl methanesulfonamide group of rosuvastatin (IC50 = 0.16 nM) [1]. The greater than one-million-fold potency difference provides a wide dynamic range for SAR studies and enables clear differentiation of C2 substituent effects on enzyme inhibition [2].

Forced Degradation and Stability-Indicating Methods

As a lipophilic synthetic impurity with defined hydrolytic and oxidative degradation pathways, this compound is recommended by Veeprho for inclusion in forced-degradation studies to assess its impact on rosuvastatin purity and downstream quality attributes [1]. Its ester and methylthio functionalities influence chromatographic retention and potential degradation pathways, making it a critical marker for stability-indicating method validation in accordance with ICH Q1A(R2) guidelines.

Application
Selection Property
Validation Focus
API Intermediate Procurement
Methylthio oxidation-displacement route compatibility
Route-specific yield and impurity profile
Impurity Reference Standard
Designated impurity identity (Impurity 32/108)
Retention time matching and method validation
HMG-CoA Reductase SAR Probe
Reported low-potency comparator context
Wide dynamic range for C2 substituent SAR
Forced Degradation Studies
Lipophilic impurity with ester/methylthio stability markers
Degradation pathway and stability-indicating methods
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